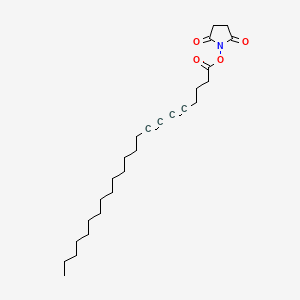

5,7-Docosadiynoic Acid N-Succinimide

Description

Properties

Molecular Formula |

C26H39NO4 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate |

InChI |

InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3 |

InChI Key |

HDVXHHDOINRKHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of 5,7 Docosadiynoic Acid N Succinimide

Retrosynthetic Analysis of the Compound's Functional Moieties

A retrosynthetic analysis of 5,7-Docosadiynoic Acid N-Succinimide identifies two primary disconnection points corresponding to the formation of the two key functional groups: the N-succinimide ester and the 1,3-diyne unit.

N-Succinimide Ester Disconnection: The most apparent disconnection is at the ester linkage. The N-succinimide ester is formed from its corresponding carboxylic acid, 5,7-docosadiynoic acid, and N-hydroxysuccinimide (NHS). This transformation is a standard esterification or coupling reaction.

Diyne Backbone Disconnection: The conjugated diyne system within the 5,7-docosadiynoic acid backbone can be disconnected via the Cadiot-Chodkiewicz coupling reaction. This powerful C(sp)-C(sp) bond-forming reaction involves the coupling of a terminal alkyne with a 1-haloalkyne. wikipedia.orgrsc.org This retrosynthetic step breaks the C6-C7 bond, leading to two simpler alkyne precursors. For 5,7-docosadiynoic acid, this would yield a terminal alkyne fragment containing the carboxylic acid (or a protected precursor) and a 1-haloalkyne fragment making up the remainder of the long alkyl chain.

This analysis simplifies the complex target molecule into more readily available or synthetically accessible precursors: a long-chain 1-haloalkyne, a shorter-chain terminal alkyne-carboxylic acid, and N-hydroxysuccinimide.

Synthesis of the 5,7-Docosadiynoic Acid Backbone

The general reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne, typically a bromoalkyne, in the presence of an amine base. wikipedia.org The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the 1,3-diyne product. wikipedia.orgalfa-chemistry.com

A plausible synthetic route for 5,7-docosadiynoic acid would involve the following key steps:

Preparation of Precursor 1 (Terminal Alkyne): Synthesis of a terminal alkyne containing a carboxylic acid at one end, such as 4-pentynoic acid.

Preparation of Precursor 2 (1-Haloalkyne): Synthesis of a long-chain 1-haloalkyne, for instance, 1-bromoheptadecyne, from the corresponding terminal alkyne (1-heptadecyne).

Cadiot-Chodkiewicz Coupling: The two precursors are then coupled using a copper(I) salt (e.g., CuBr or CuCl) as a catalyst in the presence of a suitable amine base like piperidine (B6355638) or diethylamine. wikipedia.orgjk-sci.com Hydroxylamine hydrochloride is often added to maintain the copper catalyst in its active Cu(I) oxidation state. wikipedia.org

This selective coupling reaction avoids the homo-coupling side products often seen in related reactions like the Glaser coupling, ensuring a high yield of the desired unsymmetrical diyne backbone. wikipedia.org

Formation of the N-Succinimide Ester Moiety

The final step in the synthesis of the target compound is the conversion of the carboxylic acid group of 5,7-docosadiynoic acid into a reactive N-succinimide (NHS) ester. This "activation" step renders the molecule highly susceptible to nucleophilic attack by primary amines, which is crucial for its subsequent use in derivatization. google.com

The most widespread method for preparing NHS esters involves the direct activation of the carboxylic acid using a carbodiimide (B86325) coupling agent in the presence of N-hydroxysuccinimide. synarchive.comresearchgate.net Carbodiimides are considered "zero-length" crosslinkers as no part of their structure is incorporated into the final product. wikipedia.org

Commonly used carbodiimides include:

N,N'-Dicyclohexylcarbodiimide (DCC): Highly effective but not water-soluble, making it ideal for organic synthesis. A significant drawback is the formation of the byproduct dicyclohexylurea (DCU), which can be difficult to remove. alfa-chemistry.comgoogle.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): A water-soluble carbodiimide, which is advantageous for biological applications. The corresponding urea (B33335) byproduct is also water-soluble, simplifying purification. wikipedia.org

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of N-hydroxysuccinimide to form the more stable NHS ester. wikipedia.orgalfa-chemistry.com

| Coupling Agent | Full Name | Solubility | Key Characteristics |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Organic Solvents | Insoluble urea byproduct; High allergenicity potential. wikipedia.orggoogle.com |

| EDC (EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Aqueous & Organic | Water-soluble urea byproduct; Milder conditions. wikipedia.org |

While carbodiimide-mediated coupling is prevalent, several alternative strategies exist for activating carboxylic acids for NHS ester formation, often developed to circumvent issues like byproduct removal or reagent sensitivity.

Mixed Anhydrides: The carboxylic acid can be converted into a mixed anhydride, which then reacts with N-hydroxysuccinimide. alfa-chemistry.com

Acyl Halides: An anecdotal method involves reacting an acyl chloride with the thallium salt of NHS. researchgate.net

Chlorophosphates: Halophosphoric acid esters can be used to activate the carboxylic acid in the presence of a base. google.com

Triphosgene: Triphosgene serves as an efficient acid activator for preparing NHS esters from their corresponding carboxylic acids at room temperature. jk-sci.com

Triphenylphosphine (B44618)/Iodine System: A combination of triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) can enable the synthesis of NHS esters without the need for carbodiimides. nih.gov

Derivatization and Functionalization of the Diynoic Acid N-Succinimide Scaffold

The primary utility of 5,7-Docosadiynoic Acid N-Succinimide lies in its ability to act as a crosslinking or labeling agent. The N-succinimide ester is a highly efficient amine-reactive functional group, while the diyne moiety provides a polymerizable unit or a rigid structural element.

The N-succinimide ester group reacts specifically and efficiently with primary amines, such as the ε-amine of lysine (B10760008) residues in proteins or other amine-containing molecules, to form a stable amide bond. google.comorganic-chemistry.org This reaction releases N-hydroxysuccinimide as a water-soluble byproduct. synarchive.com

This amide coupling reaction is the basis for introducing a wide variety of reporter tags, which can include:

Fluorophores: For fluorescence microscopy and imaging (e.g., Fluorescein, Rhodamine).

Biotin (B1667282): For affinity-based purification or detection using streptavidin conjugates.

Peptides: To introduce specific biological targeting sequences.

Small Molecule Drugs: To create targeted drug delivery systems.

The reaction is typically carried out under mild, slightly basic conditions (pH ~8.3) to ensure the nucleophilicity of the primary amine while minimizing hydrolysis of the NHS ester. google.com

| Reporter Tag Class | Example | Application |

|---|---|---|

| Fluorophore | Fluorescein, Cyanine Dyes | Fluorescence Labeling, Imaging. organic-chemistry.org |

| Affinity Tag | Biotin | Affinity Purification, Detection |

| Bioactive Peptide | RGD Peptide | Cell Targeting |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5,7-Docosadiynoic Acid N-Succinimide |

| 5,7-Docosadiynoic Acid |

| N-Hydroxysuccinimide (NHS) |

| 4-Pentynoic Acid |

| 1-Bromoheptadecyne |

| 1-Heptadecyne |

| Copper(I) Bromide (CuBr) |

| Copper(I) Chloride (CuCl) |

| Piperidine |

| Diethylamine |

| Hydroxylamine Hydrochloride |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC/EDAC) |

| Triphosgene |

| Triphenylphosphine (PPh₃) |

| Iodine (I₂) |

| Triethylamine (Et₃N) |

| Fluorescein |

| Rhodamine |

| Cyanine Dyes |

| Biotin |

Pre-functionalization Strategies for Tailored Applications

Pre-functionalization of diacetylene monomers like 5,7-docosadiynoic acid is a powerful approach to engineer the properties of the resulting polydiacetylenes (PDAs) at the molecular level. By introducing specific functional groups to the monomer before polymerization, the final polymer can be endowed with tailored characteristics such as enhanced solubility, specific recognition capabilities, or altered electronic properties.

One common strategy involves the modification of the headgroup of the diacetylenic acid. For instance, the carboxylic acid can be coupled with various molecules to introduce desired functionalities. A notable example is the synthesis of diacetylene-functionalized dendrons, where flexible dendrons are chemically linked to the diacetylene unit through amide or ester bonds. nih.gov This approach can influence the self-assembly and molecular packing of the monomers, which in turn affects the properties of the resulting polymer. nih.gov

Another versatile pre-functionalization technique is the incorporation of moieties that can impart specific recognition capabilities. For example, phenylboronic acid can be attached to the diacetylene monomer. frontiersin.orgnih.govnih.gov This allows the resulting PDA to selectively recognize and bind to saccharides, a property valuable in the development of biosensors. frontiersin.orgnih.govnih.gov The general synthetic scheme for such a modification involves the activation of the diacetylenic acid with N-hydroxysuccinimide (NHS) and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with an amine-functionalized molecule, in this case, 4-aminophenylboronic acid. nih.gov

Furthermore, the solubility and self-assembly characteristics of the monomers can be tuned by introducing oligo(ethylene glycol) headgroups of varying lengths. unm.edu This is achieved by coupling the diacetylenic acid chloride with the corresponding polyethylene (B3416737) glycol. unm.edu Such modifications can influence the mesophase of the self-assembled monomers, leading to different nanostructures in the final polymer/silica composites. unm.edu

The following table summarizes various pre-functionalization strategies applied to long-chain diacetylenic acids, providing an overview of the introduced functionality and the potential application of the resulting polymer.

| Functional Group Introduced | Precursor Molecule | Potential Application of Polymer |

| Dendron with Amide Linkage | Amine-terminated dendron | Self-healing materials, Organogels |

| Phenylboronic Acid | 4-Aminophenylboronic acid | Saccharide sensing, Cancer cell targeting |

| Oligo(ethylene glycol) | Tri-, tetra-, penta-, or decaethylene glycol | Controlled self-assembly, Nanocomposites |

These examples highlight the modularity of diacetylene chemistry, where the properties of the final polydiacetylene can be precisely controlled through the strategic design and synthesis of functionalized monomers. The ability to pre-functionalize 5,7-docosadiynoic acid and related compounds is a critical factor in the development of advanced materials for a variety of technological and biomedical fields.

Chemical Reactivity and Mechanistic Investigations of 5,7 Docosadiynoic Acid N Succinimide

N-Succinimide Ester Amidation Mechanisms

The N-succinimide (NHS) ester group is a well-established functionality for the selective acylation of primary amines to form stable amide bonds. This reactivity is central to the application of 5,7-Docosadiynoic Acid N-Succinimide in bioconjugation and surface modification.

Nucleophilic Acyl Substitution Pathways with Primary Amines

The reaction of 5,7-Docosadiynoic Acid N-Succinimide with primary amines proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the N-succinimide ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. This two-step addition-elimination process is a hallmark of nucleophilic acyl substitution reactions. nih.gov

The reaction is typically carried out in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), particularly if the N-succinimide ester has low aqueous solubility. covachem.com In aqueous environments, the reaction is highly pH-dependent, with optimal rates typically observed between pH 7 and 9. nih.govresearchgate.netwindows.net At lower pH, the amine nucleophile is protonated, reducing its nucleophilicity and slowing the reaction. windows.net

Kinetic Studies of Amide Bond Formation under Varying Conditions

The kinetics of the amidation reaction are influenced by several factors, including the nature of the amine, the solvent, and the pH. In aqueous solutions, the rate of aminolysis of N-hydroxysuccinimide esters is generally first-order with respect to the concentration of the free amine. mst.edu The reaction rate is also subject to general base catalysis.

A significant competing reaction in aqueous media is the hydrolysis of the N-succinimide ester, which also increases with pH. nih.govthermofisher.com The half-life of hydrolysis for typical NHS esters can be as short as 10 minutes at pH 8.6, underscoring the importance of optimizing reaction conditions to favor amidation. thermofisher.com Performing the reaction in anhydrous organic solvents can minimize hydrolysis, leading to higher yields of the desired amide product. covachem.com

| Factor | Effect on Reaction Rate | Optimal Conditions |

|---|---|---|

| pH | Increases with pH up to an optimum, then hydrolysis dominates | pH 7-9 nih.govresearchgate.netwindows.net |

| Solvent | Anhydrous organic solvents minimize hydrolysis | DMF, DMSO covachem.com |

| Amine Concentration | Rate increases with the concentration of the free amine | Higher concentration favors amidation |

| Temperature | Increases reaction rate, but may also accelerate hydrolysis | Typically room temperature or 4°C thermofisher.com |

Selectivity Considerations for Amine vs. Other Nucleophilic Residues

N-succinimide esters exhibit a high degree of selectivity for primary amines over other nucleophilic residues commonly found in biological systems, such as hydroxyl (-OH) and sulfhydryl (-SH) groups. covachem.com While reactions with these other nucleophiles can occur, they are generally much slower and the resulting ester or thioester linkages are more susceptible to hydrolysis compared to the stable amide bond formed with primary amines. covachem.com

The selectivity for primary amines can be further enhanced by controlling the reaction pH. For instance, at a pH around 6.5, the N-terminal alpha-amino groups of proteins (pKa ≈ 8.9) are more nucleophilic than the epsilon-amino groups of lysine (B10760008) residues (pKa ≈ 10.5), allowing for a degree of site-specific modification. covachem.com However, at the more commonly used pH range of 7-9, both types of primary amines will react.

In the context of bioconjugation, the primary competition for amidation is the hydrolysis of the NHS ester. The rate of hydrolysis is significantly influenced by the pH of the aqueous buffer. nih.gov Careful control of reaction time and reactant concentrations is therefore crucial to maximize the yield of the desired amide conjugate and minimize the formation of the hydrolyzed carboxylic acid.

Diyne Reactivity in Polymerization and Cycloaddition Reactions

The 5,7-diacetylene unit within the docosanoic acid chain is the source of the compound's ability to undergo polymerization and participate in cycloaddition reactions, leading to the formation of highly conjugated polymer systems.

Topochemical Polymerization of Diacetylene Units

Diacetylenes are well-known for their ability to undergo topochemical polymerization in the solid state. This reaction is highly dependent on the packing of the monomer units in the crystal lattice. researchgate.netulsu.ru The polymerization proceeds via a 1,4-addition mechanism, initiated by heat or UV radiation, which results in the formation of a conjugated polymer backbone of alternating double and triple bonds (a polydiacetylene). researchgate.netnih.gov

For topochemical polymerization to occur, the diacetylene monomers must be aligned in a specific orientation within the crystal lattice, with a repeating distance of approximately 4.9 Å and an angle of about 45° between the diacetylene rod and the stacking axis. researchgate.net This precise arrangement allows for the concerted formation of new covalent bonds between adjacent monomers with minimal atomic displacement.

The polymerization process is often accompanied by a dramatic color change, typically from colorless to blue or red, due to the formation of the extended π-conjugated system in the polymer backbone. nih.gov The kinetics of this solid-state reaction can be complex, sometimes exhibiting an autocatalytic effect where the polymerization rate increases as the reaction progresses. acs.orgaip.org

| Parameter | Description | Typical Value for Polymerization |

|---|---|---|

| Monomer Stacking Distance | The repeating distance between adjacent diacetylene monomers. | ~4.9 Å researchgate.net |

| Diacetylene Rod Angle | The angle between the diacetylene rod and the stacking axis. | ~45° researchgate.net |

| Reaction Initiation | Energy input to start the polymerization process. | Heat or UV radiation nih.gov |

| Reaction Mechanism | The pathway of bond formation. | 1,4-addition researchgate.net |

The requirement for specific molecular packing makes the solid-state polymerization of diacetylenes a prime example of crystal engineering. The reactivity of a particular diacetylene monomer is dictated by its crystal structure rather than the chemical nature of its substituents. ulsu.ru

Beyond single crystals, topochemical polymerization can also be achieved in other organized assemblies, such as Langmuir-Blodgett films and self-assembled monolayers. bohrium.comepa.govacs.orgkisti.re.kr Amphiphilic diacetylenes, like derivatives of 5,7-docosadiynoic acid, can be organized at interfaces, such as the air-water interface, and then transferred to a solid support to form highly ordered thin films. bohrium.com Upon exposure to UV light, these organized assemblies can polymerize, leading to the formation of stable, conjugated polymer films with potential applications in sensors and electronics. The morphology and polymerization behavior in these films can be influenced by factors such as the subphase composition and the presence of other molecules that can co-assemble with the diacetylene monomer. bohrium.comepa.gov

While specific cycloaddition reactions for 5,7-Docosadiynoic Acid N-Succinimide are not extensively documented in the reviewed literature, the diacetylene functionality is known to participate in various cycloaddition reactions. For instance, 1,3-butadiynes can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles to form substituted benzene (B151609) derivatives. nih.govlibretexts.orglibretexts.orgmdpi.com They can also participate in [2+2+2] cycloadditions, often catalyzed by transition metals, to generate aromatic and heterocyclic ring systems. nih.gov The reactivity of the diyne unit in 5,7-Docosadiynoic Acid N-Succinimide in such reactions would likely depend on the specific reaction conditions and the nature of the reacting partner.

Influence of Molecular Packing on Polymerization Efficiency

The polymerization of diacetylene compounds like 5,7-Docosadiynoic Acid N-Succinimide is predominantly a solid-state process known as topochemical polymerization. ulsu.rursc.org This reaction is critically dependent on the precise arrangement and orientation of the monomer molecules within the crystal lattice. rsc.orgresearchgate.net The polymerization proceeds via a 1,4-addition mechanism across the conjugated diyne units of adjacent monomers, typically initiated by UV radiation or thermal energy. ulsu.ruresearchgate.net

For efficient polymerization to occur, the monomer crystal packing must adhere to specific geometric criteria, as outlined by Wegner. The repeating distance of the monomer units along the stacking axis should be approximately 4.9 Å, and the angle of the diyne rod relative to this axis should be around 45°. ulsu.ru This specific alignment ensures that the terminal carbon atoms of the diyne moieties of neighboring molecules are in close enough proximity (less than ~4 Å) and correctly oriented for bond formation to occur with minimal atomic or molecular movement. ulsu.ru This process can result in the formation of a highly ordered, fully conjugated polymer single crystal, a structure that is exceptionally difficult to achieve through conventional solution-phase polymerization methods. ulsu.rursc.org

The efficiency of this polymerization is therefore not an intrinsic property of the molecule itself, but rather a function of its crystalline morphology. rsc.org Factors such as the bulky N-succinimide headgroup and the long alkyl chain of 5,7-Docosadiynoic Acid N-Succinimide will influence how the molecules self-assemble. Intermolecular forces, such as van der Waals interactions between the alkyl chains and potential hydrogen bonding, will dictate the final packing structure. rsc.org If the molecules pack in a favorable arrangement that meets the topochemical criteria, polymerization will be efficient, yielding a high-molecular-weight polydiacetylene with a conjugated ene-yne backbone. Conversely, if the molecular packing is unfavorable, polymerization will be inefficient or may not occur at all, regardless of the initiating stimulus.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Diyne Moiety

The diyne functionality of 5,7-Docosadiynoic Acid N-Succinimide contains terminal alkynes that are reactive partners in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and specific method for covalently linking the diyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov The reaction is renowned for its reliability, high yield, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.orgacs.org

The uncatalyzed thermal cycloaddition between an alkyne and an azide (the Huisgen 1,3-dipolar cycloaddition) is a very slow reaction at room temperature due to a high activation energy barrier. organic-chemistry.orgnih.gov The introduction of a copper(I) catalyst accelerates the reaction rate by a factor of up to 10⁷. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govmdpi.com

Catalyst Systems: The active catalyst is the Cu(I) ion. However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aerobic and aqueous media. nih.gov Therefore, catalyst systems are typically designed to generate and stabilize Cu(I) in situ. Common approaches include:

Cu(II) Salts with a Reducing Agent: A widely used method involves starting with a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and adding a reducing agent, most commonly sodium ascorbate, to generate Cu(I). nih.govresearchgate.net

Ligand Stabilization: The addition of ligands can protect the Cu(I) ion from oxidation, prevent precipitation, and accelerate the reaction. nih.gov Tris-(hydroxypropyl)triazolylmethyl)amine (THPTA) is a popular water-soluble ligand for bioconjugation, while bathophenanthroline (B157979) disulfonate (BPS) and various N-heterocyclic carbenes (NHCs) have also proven effective. nih.govnih.gov Zwitterionic ligands like betaine (B1666868) have been shown to dramatically accelerate the reaction in aqueous media even at parts-per-million levels of copper. rsc.org

Optimization: Reaction kinetics are influenced by the choice of catalyst, ligand, solvent, and temperature. While the reaction proceeds well at room temperature, gentle heating or microwave irradiation can sometimes be used to reduce reaction times. nih.gov Catalyst optimization aims to maximize the reaction rate and yield while minimizing potential side reactions, such as the oxidative homocoupling of terminal alkynes (Glaser coupling), and reducing copper-mediated damage to sensitive substrates. nih.govnih.gov

| Parameter | Condition/Reagent | Purpose/Effect | Reference |

|---|---|---|---|

| Copper Source | CuSO₄, CuBr, CuI | Provides the catalytic metal center. Cu(II) salts are common due to stability. | nih.govnih.gov |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state in situ. | researchgate.net |

| Ligand | THPTA, BPS, Betaine, NHCs | Stabilizes the Cu(I) oxidation state, increases reaction rate, and improves solubility. | nih.govnih.govrsc.org |

| Solvent | Aqueous buffers (Phosphate, HEPES), tBuOH/H₂O, DMF, DMSO | Chosen based on the solubility of reactants. The reaction is tolerant of many solvents. | acs.orgnih.gov |

| Temperature | Room Temperature to ~100°C | Typically run at ambient temperature; heating can accelerate the reaction. | nih.govnih.gov |

A key feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne (like those in 5,7-Docosadiynoic Acid N-Succinimide) and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of both 1,4- and 1,5-disubstituted regioisomers, often in nearly equal amounts. nih.govnih.gov

The high regioselectivity of the catalyzed reaction is a direct consequence of its stepwise mechanism. nih.gov Density Functional Theory (DFT) studies have shown that after the formation of the copper acetylide, the azide coordinates to the copper center in a specific orientation. The subsequent cyclization to form the six-membered copper metallacycle intermediate proceeds via a pathway that has a significantly lower energy barrier for the formation of the 1,4-isomer compared to the 1,5-isomer. nih.govnih.gov This large energy difference ensures that only one regioisomeric product is formed.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that, unlike CuAAC, proceeds without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high degree of ring strain in a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide. magtech.com.cn

The diyne moiety in 5,7-Docosadiynoic Acid N-Succinimide is linear and acyclic, and therefore possesses no ring strain. Consequently, this functionality is not inherently reactive in a catalyst-free SPAAC reaction with an azide. The reaction requires a specially designed, strained alkyne partner. magtech.com.cn Therefore, direct SPAAC on the diyne functionality of this molecule is not a viable strategy.

For a SPAAC reaction to be relevant in a system involving 5,7-Docosadiynoic Acid N-Succinimide, the reactive partners would need to be reversed. For instance, the N-succinimide group could be used to conjugate the docosadiynoic acid to a primary amine on a biomolecule, and this molecule could then be reacted with a probe that contains a strained cyclooctyne. However, this involves the succinimide (B58015) group, not the diyne. Alternatively, a strained diyne analogue would need to be synthesized, which is a different compound. Therefore, for the specific structure of 5,7-Docosadiynoic Acid N-Succinimide, SPAAC is not a directly applicable chemistry for its diyne group. magtech.com.cnnih.gov

Alternative Click-Type Chemistries Exploiting the Diyne Functionality

While CuAAC is the most common click reaction for alkynes, the diyne groups in 5,7-Docosadiynoic Acid N-Succinimide can potentially participate in other types of click or click-like cycloaddition reactions. These alternatives can be advantageous in contexts where copper catalysis is undesirable.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction is an extremely fast and selective bioorthogonal reaction. It typically occurs between an electron-rich dienophile and an electron-poor diene, most commonly a substituted tetrazine. wikipedia.org Alkynes can serve as the dienophile partner in this reaction. The reaction of an alkyne with a tetrazine proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. This reaction is catalyst-free and has kinetics that can surpass even those of SPAAC.

Thiol-yne Reaction: The radical-mediated addition of a thiol across a carbon-carbon triple bond, known as the thiol-yne reaction, also fits the criteria of a click reaction. wikipedia.org This reaction is typically initiated by light (photoinitiation) and can proceed very rapidly. For a terminal alkyne, two sequential additions of a thiol can occur, leading to a dithioether product. This provides a robust method for polymer cross-linking and surface modification.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): Similar to SPAAC, this reaction requires a strained alkyne to react with a nitrone to form an N-alkylated isoxazoline. wikipedia.org As with SPAAC, this is not directly applicable to the linear diyne moiety of 5,7-Docosadiynoic Acid N-Succinimide but is an important consideration in the broader context of metal-free alkyne click chemistry.

| Reaction | Reactive Partner | Key Features | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Catalyst-free, extremely fast kinetics, bioorthogonal, releases N₂ gas. | wikipedia.org |

| Thiol-yne Reaction | Thiol (+ photoinitiator) | Radical-mediated, high efficiency, useful for cross-linking and material modification. | wikipedia.org |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone | Requires a strained alkyne, catalyst-free, fast kinetics. (Not directly applicable to the linear diyne). | wikipedia.org |

Applications in Chemical Biology and Bioconjugation Methodologies

Site-Specific Labeling and Functionalization of Biomolecules

The primary application of 5,7-Docosadiynoic Acid N-Succinimide lies in its ability to covalently label biomolecules through the reaction of its NHS ester group with primary amines. This allows for the introduction of the diacetylene-containing lipid tail onto proteins, peptides, nucleic acids, and other biological molecules of interest.

The N-succinimidyl ester of 5,7-docosadiynoic acid is a well-established reagent for the acylation of primary amino groups present in proteins and peptides. This reaction results in the formation of a stable amide bond, effectively conjugating the diacetylenic lipid to the biomolecule. The primary targets for this labeling are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.

In protein and peptide labeling with NHS esters like 5,7-Docosadiynoic Acid N-Succinimide, the selectivity between the N-terminal α-amine and the ε-amines of lysine residues is a critical consideration. Generally, the reactivity of these primary amines is pH-dependent. At physiological or slightly basic pH (typically 7.2-8.5), the N-terminal α-amine is often more nucleophilic than the ε-amine of lysine due to its lower pKa. This can allow for a degree of N-terminal selectivity by carefully controlling the reaction pH.

However, the abundance of lysine residues on the surface of most proteins often leads to a mixture of products, with the diacetylenic lipid attached at various lysine positions in addition to the N-terminus. The accessibility of the amine group also plays a significant role; sterically hindered amines will react more slowly.

Table 1: Factors Influencing N-terminal vs. Lysine Selectivity with 5,7-Docosadiynoic Acid N-Succinimide

| Factor | Influence on Selectivity | Rationale |

| pH | Lowering the pH (towards neutral) can favor N-terminal labeling. | The N-terminal α-amine has a lower pKa than the lysine ε-amine, making it more reactive at lower pH values. |

| Protein Structure | The accessibility of amine groups on the protein surface. | Sterically hindered lysine residues will be less reactive than an exposed N-terminus. |

| Reagent Stoichiometry | Using a limited molar excess of the NHS ester. | Can favor modification of the most reactive amine, which is often the N-terminus. |

Achieving differential labeling, where specific amine groups are targeted, often requires more advanced strategies. One approach is to utilize proteins with a single or limited number of accessible lysine residues. Site-directed mutagenesis can also be employed to remove or introduce lysine residues at specific locations, thereby directing the conjugation of 5,7-Docosadiynoic Acid N-Succinimide.

Another strategy involves a two-step process where the protein is first reacted under conditions that favor N-terminal modification, followed by purification of the singly labeled protein. Subsequent reactions can then be performed under different conditions to target lysine residues if desired.

The application of 5,7-Docosadiynoic Acid N-Succinimide can be extended to the labeling of nucleic acids and oligosaccharides that have been functionalized with primary amine groups. Amine-modified oligonucleotides, which can be synthesized with an amino linker at either the 3' or 5' end, are readily available. These modified nucleic acids can be conjugated with the diacetylenic lipid via the NHS ester, enabling the incorporation of a polymerizable moiety for applications in biosensor development and the construction of nucleic acid-based nanomaterials.

Similarly, oligosaccharides can be chemically modified to introduce primary amines, which can then serve as a handle for conjugation with 5,7-Docosadiynoic Acid N-Succinimide. This allows for the creation of neoglycolipids with polymerizable tails, which can be used to study carbohydrate-mediated interactions at membrane interfaces.

5,7-Docosadiynoic acid itself is an amphiphilic molecule that can be incorporated into artificial cell membranes, such as liposomes and supported lipid bilayers. The diacetylene groups within the hydrophobic tails of these lipids can be polymerized, typically by UV irradiation, to create stabilized membrane structures.

The N-succinimide derivative allows for the covalent attachment of this polymerizable lipid to other molecules, including those that are not intrinsically membrane-associated. For example, peptides, antibodies, or enzymes can be labeled with 5,7-Docosadiynoic Acid N-Succinimide. The resulting conjugate can then be incorporated into a lipid assembly, effectively anchoring the biomolecule to the membrane surface. Subsequent polymerization of the diacetylene groups can then be used to create robust, functionalized surfaces for applications in drug delivery, diagnostics, and the study of membrane protein function.

Table 2: Research Findings on the Functionalization of Liposomes with Diacetylenic Lipids

| Application | Key Finding | Significance |

| Enhanced Stability | Polymerization of diacetylene-containing lipids within liposomes significantly increases their mechanical and chemical stability. | Creates more robust vesicles for drug delivery and other applications where leakage is a concern. |

| Controlled Release | The degree of polymerization can be controlled to modulate the permeability of the liposomal membrane. | Allows for the design of stimuli-responsive drug release systems. |

| Surface Functionalization | Liposomes containing diacetylenic lipids can be functionalized with targeting ligands via NHS ester chemistry prior to polymerization. | Enables the creation of targeted drug delivery vehicles with enhanced stability. |

Protein and Peptide Amine Labeling

Integration into Bioorthogonal Reaction Systems for Live Systems Research

The diacetylene functionality of 5,7-Docosadiynoic Acid N-Succinimide provides a handle for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. This opens up possibilities for studying biological processes in real-time within a cellular context.

The terminal alkynes of the diacetylene group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly specific and efficient, allowing for the covalent ligation of the diacetylene-labeled biomolecule to a molecule bearing a complementary azide (B81097) group.

For live systems research, SPAAC is particularly advantageous as it does not require a cytotoxic copper catalyst. In a typical workflow, a biomolecule of interest within a living cell could be metabolically labeled with an azide-containing precursor. Subsequent introduction of a probe molecule that has been conjugated with 5,7-Docosadiynoic Acid would allow for its attachment to the azide-labeled biomolecule via SPAAC. The diacetylene moiety could then be used for further manipulations, such as polymerization-based signal amplification or the recruitment of other components. This approach allows for the spatio-temporal tracking and manipulation of biomolecules in their native environment.

Advanced Proteomics and Metabolomics Probing

The ability to specifically tag and modify biomolecules makes 5,7-Docosadiynoic Acid N-Succinimide a powerful tool in proteomics and metabolomics, facilitating the enrichment, visualization, and characterization of proteins and other metabolites.

A major application of this probe is in affinity tagging for the enrichment and isolation of target proteins from complex cellular lysates. nih.gov After labeling proteins with 5,7-Docosadiynoic Acid N-Succinimide, a molecule containing both an azide group and a high-affinity tag, such as biotin (B1667282), is introduced. The click reaction covalently attaches the biotin to the tagged protein.

These biotinylated proteins can then be selectively captured and isolated from the thousands of other proteins in a cell extract using a stationary phase functionalized with streptavidin, which has an exceptionally high affinity for biotin. springernature.comresearchgate.net This enrichment is often a necessary step before proteomic analysis, as it allows for the concentration of low-abundance proteins to detectable levels. nih.gov

For cellular imaging, the diacetylene handle can be "clicked" to a fluorescent dye (fluorophore) that has been chemically modified to contain an azide group. nih.gov This strategy allows researchers to attach a wide variety of fluorophores with different spectral properties to their protein of interest. lumiprobe.combiotium.com Attaching the fluorophore after the initial protein labeling step provides flexibility and can circumvent issues associated with using bulky fluorescent NHS esters directly. nih.gov

This method enables high-contrast visualization of the labeled proteins' localization and dynamics within living or fixed cells using fluorescence microscopy. youtube.comyoutube.com The development of fluorogenic probes, which only become fluorescent upon reaction, further enhances imaging by minimizing background signals from unreacted probes. nih.govmdpi.com Polydiacetylene-based probes themselves can also serve as powerful Raman imaging agents, as the diacetylene bond gives a strong, distinct signal in a region of the spectrum that is free from cellular background signals. nih.govresearchgate.netnih.gov

Table 2: Common Moieties Attached via "Click" Chemistry for Proteomics

| Functional Moiety | Application | Description |

|---|---|---|

| Biotin-Azide | Affinity Enrichment | High-affinity tag for capture with streptavidin-functionalized surfaces. |

| Azide-Fluorophore (e.g., AF488-Azide) | Fluorescent Imaging | A fluorescent dye for visualizing the location of tagged proteins via microscopy. |

| Desthiobiotin-Azide | Affinity Enrichment | An affinity tag that allows for milder elution conditions compared to biotin. |

Mass spectrometry (MS) is the definitive tool for identifying proteins and characterizing their modifications. biorxiv.org Following affinity enrichment of proteins labeled with 5,7-Docosadiynoic Acid N-Succinimide, the isolated proteins are enzymatically digested into smaller peptides. This peptide mixture is then analyzed by MS.

The presence of the probe's remnant on a peptide creates a specific mass shift, which allows for the straightforward identification of labeled peptides within the complex MS data. Subsequently, tandem mass spectrometry (MS/MS) is employed to fragment the tagged peptide. The resulting fragmentation pattern provides the amino acid sequence of the peptide and, crucially, pinpoints the exact site of modification—the specific lysine residue that was originally targeted by the NHS ester. biorxiv.org The use of stable isotope-labeled probes can further facilitate quantitative proteomics, allowing for the comparison of protein levels across different samples. scitide.com

Applications in Advanced Materials Science and Nanotechnology

Polydiacetylene-Based Chromogenic and Fluorogenic Materials

Polydiacetylenes are a unique class of conjugated polymers renowned for their dramatic colorimetric and fluorometric transitions in response to external stimuli. researchgate.net This property makes them highly attractive for the development of "smart" materials. The process begins with the topochemical polymerization of self-assembled diacetylene monomers, initiated by UV irradiation, which results in the formation of a blue-colored, non-fluorescent polymer. nih.gov Subsequent exposure to various environmental triggers—such as changes in temperature, pH, or the presence of specific analytes—induces a conformational change in the polymer backbone, leading to a shift in its absorption and emission properties, typically resulting in a red, fluorescent state. researchgate.net

Amphiphilic diacetylene monomers, which possess both a hydrophilic head group and a hydrophobic tail, can spontaneously self-assemble into ordered structures like vesicles and liposomes in aqueous solutions. chemrxiv.org The N-succinimide head group of 5,7-Docosadiynoic Acid N-Succinimide provides the necessary hydrophilicity to drive this assembly. In a typical process, a lipid film of the diacetylene monomer is hydrated, leading to the formation of multilamellar vesicles which can then be sonicated or extruded to produce unilamellar vesicles or liposomes. chemrxiv.org

Once these supramolecular structures are formed, the diacetylene units within the lipid bilayer are held in close proximity and in a specific orientation, which is a prerequisite for successful topochemical polymerization upon UV exposure. The resulting polydiacetylene-embedded vesicles and liposomes serve as robust platforms for sensing applications.

The responsiveness of polydiacetylene structures can be tailored by modifying the chemical structure of the diacetylene monomer. The side chains of the polymer play a crucial role in mediating the response to external stimuli. For instance, the incorporation of specific functional groups can impart sensitivity to particular analytes or environmental conditions. escholarship.org

The colorimetric transition in polydiacetylenes from blue to red is attributed to a conformational change in the conjugated polymer backbone. In the initial blue state, the polymer backbone is in a planar, fully conjugated state, which allows for maximum π-orbital overlap and results in a low energy absorption band in the red region of the visible spectrum (~640 nm).

External stimuli can induce stress on the polymer side chains, which in turn causes a distortion of the planar backbone. This twisting of the ene-yne backbone reduces the effective conjugation length, leading to a higher energy absorption band in the blue-green region (~540 nm), and thus the material appears red. nih.gov This transition to the red phase is often accompanied by the emergence of fluorescence, which is typically quenched in the more ordered blue phase.

Table 1: General Optical Properties of Polydiacetylene Phases

| Property | Blue Phase | Red Phase |

| Appearance | Blue | Red/Purple |

| Absorption Max (λmax) | ~640 nm | ~540 nm |

| Fluorescence | Non-fluorescent | Fluorescent |

| Backbone Conformation | Planar | Non-planar |

Fabrication of Responsive Supramolecular Assemblies

The ability of diacetylene monomers to self-assemble is fundamental to the fabrication of a wide variety of responsive supramolecular structures. These assemblies can range from simple vesicles to more complex architectures like nanotubes, ribbons, and organized films. escholarship.org

Diacetylene monomers can be used to form highly ordered self-assembled monolayers (SAMs) on various substrates, such as gold, silicon oxide, or indium tin oxide. The N-succinimide group of 5,7-Docosadiynoic Acid N-Succinimide could potentially be modified to include a suitable anchor group for a specific surface. Once the monolayer is formed, it can be polymerized using UV light to create a stable, conjugated polydiacetylene film. These SAMs and multilayers can function as sensitive interfaces for detecting surface-binding events or changes in the local environment.

Dynamic Covalent and Supramolecular Polymerization

The polymerization of 5,7-Docosadiynoic Acid N-Succinimide is a prime example of supramolecular polymerization. This process begins with the self-assembly of the monomer units, driven by non-covalent interactions such as hydrophobic forces and hydrogen bonding, into well-ordered assemblies like vesicles or Langmuir-Blodgett films. In these assemblies, the diacetylene moieties of adjacent monomers are brought into close proximity and proper orientation for polymerization to occur.

Upon exposure to UV irradiation (typically at 254 nm), a 1,4-addition polymerization reaction is initiated, converting the aligned diacetylene monomers into a conjugated polymer backbone of polydiacetylene (PDA). This topochemical polymerization results in the formation of a deeply colored material, typically blue, with a maximum absorption around 640 nm. The resulting polydiacetylene is a conjugated polymer with unique electronic and optical properties.

Integration into Sensing Platforms for Research Analytes

The N-succinimide ester group of 5,7-Docosadiynoic Acid N-Succinimide is a key functional handle that allows for its integration into sophisticated sensing platforms for a wide array of research analytes. This reactive group provides a convenient method for conjugating biorecognition elements, transforming the generic polydiacetylene material into a specific chemo- or biosensor.

The design of sensors based on 5,7-Docosadiynoic Acid N-Succinimide leverages the covalent attachment of specific recognition molecules to the polymer backbone. The N-hydroxysuccinimide ester readily reacts with primary amine groups on molecules such as proteins, peptides, antibodies, and nucleic acids to form stable amide bonds. This allows for the creation of highly specific biosensors.

For instance, by immobilizing an antibody on the surface of a PDA vesicle, a sensor for the corresponding antigen can be developed. Similarly, conjugating a specific enzyme can lead to a sensor for that enzyme's substrate. The versatility of the N-succinimide chemistry enables the design of a wide range of sensors for various target molecules.

| Target Analyte | Recognition Element | Sensor Type |

| Specific Protein | Antibody | Biosensor |

| Virus | Sialic Acid | Biosensor |

| Toxin | Aptamer | Biosensor |

| pH | - (intrinsic property) | Chemosensor |

| Temperature | - (intrinsic property) | Chemosensor |

The signal transduction mechanism in polydiacetylene-based sensors derived from 5,7-Docosadiynoic Acid N-Succinimide is primarily based on a colorimetric and fluorometric response. The pristine, polymerized PDA is in a low-energy "blue phase." Upon interaction of the conjugated recognition element with its target analyte, mechanical stress is induced on the polymer backbone. This stress disrupts the π-conjugated system, causing a conformational transition to a higher-energy "red phase," which exhibits a visible color change from blue to red and a concurrent increase in fluorescence.

This change in the electronic and optical properties serves as the signal. The collective response of the polymer chains in the supramolecular assembly provides an inherent signal amplification. A single binding event at the sensor surface can trigger a conformational cascade along the polymer backbone, leading to a detectable macroscopic change. This eliminates the need for external signal amplification steps in many cases, allowing for the development of simple and rapid sensing assays.

The performance of sensor arrays fabricated using 5,7-Docosadiynoic Acid N-Succinimide is typically characterized by several key parameters. These include sensitivity (the limit of detection for the target analyte), selectivity (the ability to detect the target analyte in the presence of other similar molecules), response time, and stability.

The colorimetric response can be quantified by measuring the "colorimetric response" (CR), often calculated using the formula: CR = [(PB₀ - PB₁)/PB₀] x 100, where PB₀ is the percent blue before and PB₁ is the percent blue after exposure to the analyte. The percent blue is determined from the absorbance spectrum.

The performance of these sensors can be tailored by modifying the headgroup of the diacetylene monomer, incorporating different recognition elements, and controlling the morphology of the self-assembled structure (e.g., vesicles, films, nanofibers). The N-succinimide functionality is crucial in this aspect, as it allows for a modular approach to sensor design, where the recognition element can be easily varied to target different analytes.

| Parameter | Description | Typical Measurement |

| Sensitivity | Lowest detectable concentration of the analyte. | Limit of Detection (LOD) |

| Selectivity | Ability to discriminate the target from other molecules. | Cross-reactivity studies |

| Response Time | Time taken to generate a detectable signal. | Seconds to minutes |

| Stability | The shelf-life and operational stability of the sensor. | Monitored over time |

Computational and Theoretical Investigations of 5,7 Docosadiynoic Acid N Succinimide Reactivity and Self Assembly

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the study of 5,7-Docosadiynoic Acid N-Succinimide, MD simulations are instrumental in understanding the spontaneous organization of monomers into well-ordered assemblies, a prerequisite for topochemical polymerization.

These simulations model the system at an atomistic level, where the forces between atoms are described by a force field. By solving Newton's equations of motion, the trajectory of each atom over time is calculated, revealing the dynamic evolution of the system. This allows for the investigation of how factors such as solvent, temperature, and concentration influence the self-assembly process. For instance, simulations can track the formation of lamellar, micellar, or vesicular structures, providing a detailed picture of the intermolecular interactions, such as van der Waals forces and hydrogen bonding, that drive the assembly.

A typical MD simulation of 5,7-Docosadiynoic Acid N-Succinimide self-assembly would involve placing a number of monomers in a simulation box with a chosen solvent and observing their aggregation. Key parameters that can be extracted from these simulations include the radial distribution function, which describes the packing of molecules, and the order parameter, which quantifies the alignment of the diacetylene rods.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Diacetylene Amphiphile Self-Assembly

| Parameter | Description | Typical Value Range | Significance |

| Area per Molecule | The average surface area occupied by a single monomer in an assembly. | 20 - 40 Ų | Indicates the packing density of the molecules. |

| Bilayer Thickness | The thickness of the self-assembled bilayer structure. | 40 - 60 Å | Relates to the length of the molecule and its tilt angle. |

| Tilt Angle | The angle of the alkyl chain with respect to the normal of the assembly surface. | 15 - 35 degrees | Affects the intermolecular distance and reactivity. |

| Order Parameter (S) | A measure of the orientational order of the diacetylene rods. | 0.7 - 0.9 | High values indicate well-ordered assemblies required for polymerization. |

These simulations have shown that the long alkyl chain of 5,7-Docosadiynoic Acid N-Succinimide promotes the formation of ordered structures due to hydrophobic interactions in aqueous environments. The N-succinimide headgroup can participate in specific interactions, further guiding the assembly process.

Quantum Chemical Calculations of Reactive Intermediates and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of molecules. These methods are crucial for understanding the reaction mechanism of the topochemical polymerization of 5,7-Docosadiynoic Acid N-Succinimide.

The polymerization is a solid-state reaction initiated by UV light or heat, where the diacetylene monomers react to form a conjugated polymer backbone. Quantum chemical calculations can elucidate the nature of the excited states of the monomer that are involved in the initiation of the polymerization. nih.gov Furthermore, they can be used to calculate the energy barriers for the propagation steps, providing insights into the reaction kinetics.

By modeling the reactive intermediates, such as radical or carbene species, and the transition states connecting them, a detailed picture of the potential energy surface of the polymerization reaction can be constructed. This allows for the identification of the most favorable reaction pathways and an understanding of the factors that control the stereochemistry of the resulting polymer.

Table 2: Calculated Energetic Properties for Diacetylene Polymerization Steps

| Parameter | Description | Typical Calculated Value (kcal/mol) | Implication |

| Excitation Energy (S₀ → S₁) | Energy required to promote the monomer to its first singlet excited state. | 90 - 110 | Determines the wavelength of light needed for photoinitiation. |

| Activation Energy (Propagation) | The energy barrier for the addition of a monomer to the growing polymer chain. | 5 - 15 | A lower barrier indicates a faster polymerization rate. |

| Reaction Enthalpy (Polymerization) | The overall energy released during the polymerization process. | -30 to -50 | A highly exothermic reaction favors polymer formation. |

These calculations have revealed that the specific packing of the monomers in the crystal lattice is critical for the reaction to occur, as it pre-organizes the diacetylene units in a favorable orientation for polymerization. ulsu.ru

Modeling of Spectroscopic Properties in Polymeric and Assembled States

Computational methods are also used to predict and interpret the spectroscopic properties of 5,7-Docosadiynoic Acid N-Succinimide in both its monomeric and polymeric forms. The color change associated with the polymerization and subsequent chromic transitions of the resulting polydiacetylene is a key feature of this material.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. By applying TD-DFT, researchers can predict the wavelength of maximum absorption (λmax) for the blue and red phases of the polydiacetylene. acs.org These calculations show that the blue phase corresponds to a planar polymer backbone with extensive π-conjugation, while the red phase is associated with a twisted or distorted backbone, leading to a shorter effective conjugation length and a blue-shift in the absorption spectrum. nih.govulsu.ru

Furthermore, computational modeling can be used to simulate vibrational spectra, such as Raman and infrared (IR) spectra. acs.orgnih.gov The calculated vibrational frequencies can be correlated with experimental spectra to identify the characteristic vibrational modes of the diacetylene monomer and the ene-yne backbone of the polymer. This is particularly useful for monitoring the extent of polymerization and characterizing the conformational changes that occur during chromic transitions.

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for Polydiacetylenes

| Spectroscopic Property | Phase | Calculated Value | Experimental Value |

| λmax (UV-Vis) | Blue | ~630 nm | ~640 nm |

| λmax (UV-Vis) | Red | ~530 nm | ~540 nm |

| C≡C Stretch (Raman) | Blue | ~2080 cm⁻¹ | ~2085 cm⁻¹ |

| C=C Stretch (Raman) | Blue | ~1450 cm⁻¹ | ~1455 cm⁻¹ |

| C≡C Stretch (Raman) | Red | ~2115 cm⁻¹ | ~2120 cm⁻¹ |

| C=C Stretch (Raman) | Red | ~1510 cm⁻¹ | ~1518 cm⁻¹ |

The good agreement between calculated and experimental spectra validates the theoretical models and provides confidence in their predictive power. acs.org

Predictive Design of Novel Derivatives with Enhanced Functionality

A major advantage of computational and theoretical investigations is their ability to guide the design of new molecules with tailored properties. By systematically modifying the structure of 5,7-Docosadiynoic Acid N-Succinimide in silico, researchers can predict how these changes will affect its self-assembly, reactivity, and spectroscopic properties.

For example, computational screening can be used to explore the effect of changing the length of the alkyl chain, modifying the headgroup, or introducing different functional groups. mdpi.com By calculating key properties for a library of virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing. This rational design approach can significantly accelerate the discovery of new materials with enhanced sensitivity for sensor applications, improved electronic properties for organic electronics, or specific recognition capabilities for biomedical applications. nih.gov

One area of interest is the design of derivatives that exhibit a more pronounced or selective response to specific stimuli. For instance, by incorporating a receptor unit into the headgroup, it may be possible to design a sensor that changes color only in the presence of a particular analyte. Computational modeling can be used to predict the binding affinity of the analyte to the receptor and the resulting conformational changes in the polydiacetylene backbone that lead to a colorimetric response.

Table 4: In Silico Design Parameters for Functional Derivatives of Diacetylenes

| Design Modification | Predicted Effect | Potential Application |

| Varying Alkyl Chain Length | Alters packing density and melting temperature of the assembly. | Tuning thermal response of sensors. |

| Introducing Aromatic Groups | Enhances π-π stacking interactions and charge transport. | Organic field-effect transistors. |

| Modifying Headgroup Polarity | Controls solubility and self-assembly in different solvents. | Fabrication of thin films and coatings. |

| Attaching Biorecognition Elements | Confers specificity for detecting biological molecules. | Biosensors and medical diagnostics. |

Through the synergy of computational prediction and experimental validation, the development of next-generation materials based on 5,7-Docosadiynoic Acid N-Succinimide can be pursued in a more efficient and targeted manner.

Future Directions and Emerging Research Avenues for 5,7 Docosadiynoic Acid N Succinimide Based Systems

Expansion of Bioorthogonal Applications Beyond Current Limitations

The N-succinimide ester of 5,7-docosadiynoic acid is highly reactive toward primary amines, making it a valuable tool for bioconjugation. This reactivity forms the basis for its use in bioorthogonal applications, where chemical reactions can proceed in a biological environment without interfering with native biochemical processes. Future research in this area is expected to focus on several key aspects:

Development of Novel Biosensors: The chromogenic properties of polydiacetylenes, which undergo a distinct blue-to-red color transition upon perturbation of their conjugated backbone, are central to their application in biosensing. mdpi.comdntb.gov.ua By functionalizing PDA vesicles or films with specific biorecognition elements via the N-succinimide group, highly sensitive and selective biosensors can be developed. nih.govmdpi.com Future work will likely involve the design of sensors for a broader range of analytes, including disease biomarkers, pathogens, and toxins. slideserve.comresearchgate.net The integration of these materials into point-of-care diagnostic devices is a significant area of emerging research. nih.govresearchgate.net

In Vivo Imaging and Drug Delivery: The fluorescent properties of the red-phase PDA, which emerges after the colorimetric transition, can be harnessed for in vivo imaging applications. mdpi.com The ability to attach targeting ligands to the PDA backbone via the succinimide (B58015) ester will enable the development of probes that can selectively accumulate in specific tissues or cells. Furthermore, the stimuli-responsive nature of PDAs could be exploited for controlled drug release, where the color change signals the release of a therapeutic agent. nih.gov

Probing Molecular Interactions: The sensitivity of the PDA backbone to its local environment can be used to study biomolecular interactions in real-time. By immobilizing one interacting partner on the PDA surface, the binding of its counterpart can induce a colorimetric or fluorescent response, providing insights into binding kinetics and affinities. researchgate.net

| Application Area | Key Feature | Future Research Focus |

| Biosensing | Colorimetric and fluorescent response to analyte binding. mdpi.commdpi.com | Development of sensors for new targets, integration into portable diagnostic devices. mdpi.comnih.gov |

| Bioimaging | Fluorescence of the red-phase PDA. mdpi.com | Synthesis of targeted probes for in vivo imaging of specific cell types or tissues. |

| Drug Delivery | Stimuli-responsive color change and potential for payload release. nih.gov | Design of smart drug delivery systems with triggered release and simultaneous reporting. |

| Interaction Studies | Sensitivity to changes in the local molecular environment. researchgate.net | Real-time analysis of biomolecular binding events and kinetics. |

Development of Advanced Stimuli-Responsive Materials

The hallmark of polydiacetylenes is their response to a wide range of external stimuli, including temperature, pH, mechanical stress, and specific molecular recognition events. rsc.orgresearchgate.netacs.org Future research will focus on fine-tuning these responses and developing materials with novel functionalities:

Multi-Responsive Materials: A key direction is the creation of materials that can respond to multiple stimuli independently or in a coupled manner. This could be achieved by incorporating different functional groups into the diacetylene monomer or by creating composite materials. For example, a material that changes color in response to both temperature and a specific protein could have applications in smart packaging and diagnostics.

Reversible Chromism: While many PDA-based systems exhibit irreversible color changes, the development of materials with reversible thermochromism or photochromism is a significant goal. researchgate.net This would enable their use in applications such as rewritable displays and reusable sensors. Recent studies have shown that modifying the headgroup interactions and controlling the polymerization time can lead to reversible colorimetric pH responses. acs.org

Enhanced Sensitivity and Selectivity: Research will continue to focus on improving the sensitivity and selectivity of the stimuli-responsive properties of PDAs. This can be achieved through the rational design of the diacetylene monomer, including the length of the alkyl chain and the nature of the headgroup, which can influence the packing of the monomers and the strain on the resulting polymer backbone. mdpi.com

Integration into Complex Multicomponent Research Systems

The self-assembly properties of 5,7-docosadiynoic acid N-succinimide and its derivatives make them ideal components for the construction of complex, hierarchical structures. Future research will explore their integration into a variety of multicomponent systems:

Hybrid Polymer Systems: Incorporating PDAs into other polymer matrices, such as hydrogels or electrospun fibers, can create materials with enhanced mechanical properties and new functionalities. nih.govresearchgate.netresearchgate.net For instance, embedding PDA vesicles into a hydrogel could lead to a material that is both mechanically robust and capable of colorimetric sensing.

Artificial Cell Membranes: The amphiphilic nature of diacetylenic acids allows them to form vesicles and films that can mimic biological membranes. mdpi.comdntb.gov.ua By incorporating other lipids and membrane proteins, it is possible to create more realistic artificial cell membrane models. These systems can be used to study a variety of biological processes, such as membrane transport and cell signaling. nih.gov

Surface Patterning and Nanofabrication: The ability to polymerize diacetylene monolayers with UV light allows for the creation of patterned surfaces with high spatial resolution. acs.orgacs.org This technique can be used to create microarrays for high-throughput screening, templates for the growth of other materials, and components for nanoelectronic devices.

Exploration of Novel Synthetic Routes and Derivatization Strategies

The versatility of 5,7-docosadiynoic acid N-succinimide is largely dependent on the ability to synthesize a wide range of derivatives. Future research in this area will focus on:

New Diacetylene Monomers: The synthesis of new diacetylene monomers with different alkyl chain lengths, headgroups, and functional moieties will continue to be an active area of research. dtic.milnih.govnih.gov This will allow for the fine-tuning of the properties of the resulting polydiacetylenes, such as their solubility, self-assembly behavior, and stimuli-responsiveness. mdpi.comnih.gov

Post-Polymerization Modification: In addition to pre-functionalization of the monomer, the development of methods for the chemical modification of the polydiacetylene backbone after polymerization is a promising avenue. This would allow for the introduction of a wider range of functional groups and the creation of more complex materials.

Controlled Polymerization: Achieving greater control over the topochemical polymerization process is a key goal. rsc.orgsciengine.comwikipedia.org This includes controlling the degree of polymerization, the length of the polymer chains, and the alignment of the polymer backbone. Advances in this area will lead to materials with improved performance and reproducibility.

| Research Area | Objective | Potential Impact |

| New Monomer Synthesis | To create diacetylenes with novel structures and functionalities. dtic.milnih.gov | Tailored properties of polydiacetylenes for specific applications. |

| Post-Polymerization Modification | To introduce new functional groups onto the pre-formed polymer. | Expanded chemical diversity and complexity of PDA materials. |

| Controlled Polymerization | To precisely control the polymerization process and resulting polymer structure. rsc.orgsciengine.com | Improved material properties and performance. |

Contribution to Fundamental Understanding of Intermolecular Interactions and Reactivity

The topochemical polymerization of diacetylenes is a fascinating example of a solid-state reaction that is highly dependent on the molecular packing of the monomers. acs.orgsciengine.comrsc.org The study of 5,7-docosadiynoic acid N-succinimide and its derivatives will continue to provide valuable insights into fundamental aspects of intermolecular interactions and reactivity:

Self-Assembly and Crystallization: Understanding the factors that govern the self-assembly and crystallization of diacetylene monomers is crucial for controlling their polymerization and the properties of the resulting polymers. researchgate.netrsc.org This includes the role of hydrogen bonding, van der Waals forces, and solvent effects.

Mechanism of Topochemical Polymerization: While the general principles of topochemical polymerization are understood, there are still many unanswered questions about the detailed mechanism of this process. wikipedia.orgnih.gov Studies on new diacetylene systems can provide further insights into the reaction kinetics, the role of defects, and the nature of the excited states involved. The polymerization can be influenced by the substrate on which the monomers are assembled. nih.govresearchgate.net

Structure-Property Relationships: A key goal of this research is to establish clear relationships between the molecular structure of the diacetylene monomer, the supramolecular structure of the monomer assembly, and the optical and electronic properties of the resulting polydiacetylene. nih.govstonybrook.edu This fundamental understanding is essential for the rational design of new materials with desired functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Docosadiynoic Acid N-Succinimide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 5,7-docosadiynoic acid with N-hydroxysuccinimide (NHS) using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or DCM. Key parameters include stoichiometric ratios (1:1.2 acid/NHS), reaction time (4–6 hours at 25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Impurities such as unreacted NHS or diynoic acid derivatives can be monitored using thin-layer chromatography (TLC) or HPLC .

Q. How should researchers characterize the structural integrity of 5,7-Docosadiynoic Acid N-Succinimide?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the succinimide ester bond (δ 2.8–3.0 ppm for the succinimide ring protons) and Fourier-transform infrared spectroscopy (FTIR) to identify the carbonyl stretch (~1740 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation (expected m/z = 425.56 for C₂₆H₃₅NO₄) .

Q. What safety precautions are critical when handling 5,7-Docosadiynoic Acid N-Succinimide in laboratory settings?

- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) and skin contact. Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Emergency protocols include rinsing affected skin with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize the crosslinking efficiency of 5,7-Docosadiynoic Acid N-Succinimide in polymer matrices?

- Methodological Answer : Crosslinking efficiency depends on the density of reactive succinimide esters. Use UV polymerization (254 nm) for diyne groups to form polydiacetylene networks. Monitor crosslinking via rheology (storage modulus G') or fluorescence spectroscopy (visible colorimetric transitions from blue to red). Adjust monomer concentration (5–10 wt%) and initiator ratios (e.g., 0.1 mol% AIBN) to balance mechanical strength and flexibility .

Q. What experimental strategies resolve contradictions in thermal stability data for 5,7-Docosadiynoic Acid N-Succinimide-based hydrogels?

- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) may arise from residual solvents or incomplete crosslinking. Pre-purify the compound via dialysis (MWCO 3.5 kDa) and validate using differential scanning calorimetry (DSC) to isolate degradation events. Compare degradation onset temperatures (>200°C for pure samples vs. <180°C for impure batches) .

Q. How does the incorporation of 5,7-Docosadiynoic Acid N-Succinimide into lipid bilayers affect membrane fluidity and permeability?

- Methodological Answer : Use Langmuir-Blodgett troughs to form monolayers and measure surface pressure-area isotherms. Fluorescence recovery after photobleaching (FRAP) with labeled lipids (e.g., DOPE-rhodamine) quantifies lateral diffusion. Diyne groups reduce fluidity by 30–40% compared to unsaturated analogs, as shown in studies with analogous diynoic acids .

Q. What are the challenges in achieving regioselective functionalization of 5,7-Docosadiynoic Acid N-Succinimide for targeted drug delivery systems?

- Methodological Answer : The diyne moiety may react non-specifically with nucleophiles (e.g., amines). Employ orthogonal protection strategies: temporarily block the succinimide ester with tert-butyl groups, functionalize the diyne via Huisgen cycloaddition (click chemistry), and deprotect under acidic conditions (TFA/DCM). Validate using LC-MS to confirm regiochemical outcomes .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental reactivity of 5,7-Docosadiynoic Acid N-Succinimide?

- Methodological Answer : Reconcile differences by revisiting DFT calculations (B3LYP/6-31G*) with solvent effects (PCM model for DMF). Experimentally, perform kinetic studies (NMR time-course) to measure activation energies for ester hydrolysis or diyne polymerization. Adjust computational models to account for steric hindrance from the docosadiynoic chain .

Q. What analytical methods are recommended to validate the absence of hydrolytic byproducts in 5,7-Docosadiynoic Acid N-Succinimide formulations?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed 5,7-docosadiynoic acid (retention time ~8.2 min) and free NHS (~4.5 min). Quantify via UV absorbance at 210 nm. Stability studies under accelerated conditions (40°C/75% RH) over 14 days can predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.